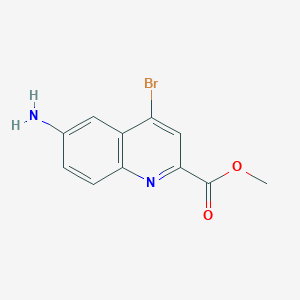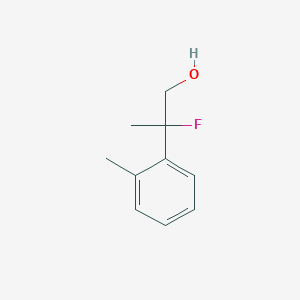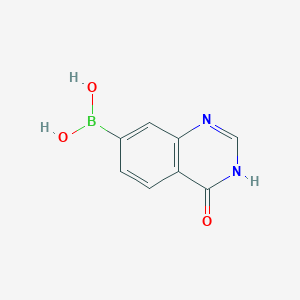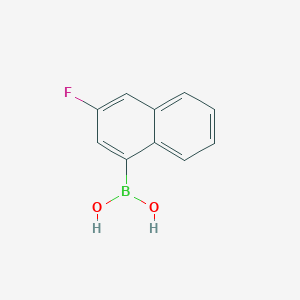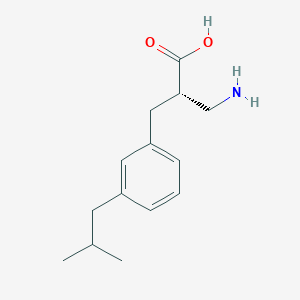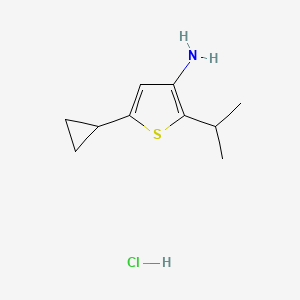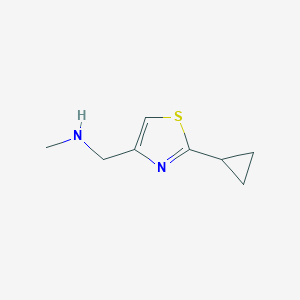
1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a cyclopropyl group, and a methylamine moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropylthiazole with N-methylmethanamine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-70°C to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, where halogens or other functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often require a catalyst and are conducted at elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiazoles, substituted thiazole derivatives.
科学研究应用
1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine has found applications in various scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The cyclopropyl group enhances the compound’s stability and bioavailability, while the methylamine moiety facilitates binding to biological targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
相似化合物的比较
1-(2-Cyclopropylthiazol-4-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Cyclopropylthiazol-4-yl)-N-propylmethanamine: Features a propyl group, offering different steric and electronic properties.
1-(2-Cyclopropylthiazol-4-yl)-N-isopropylmethanamine: Contains an isopropyl group, affecting its reactivity and biological activity.
Uniqueness: 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine stands out due to its balanced combination of stability, reactivity, and bioactivity. The presence of the cyclopropyl group enhances its stability, while the thiazole ring and methylamine moiety contribute to its versatility in chemical reactions and biological interactions.
属性
CAS 编号 |
165315-99-1 |
|---|---|
分子式 |
C8H12N2S |
分子量 |
168.26 g/mol |
IUPAC 名称 |
1-(2-cyclopropyl-1,3-thiazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H12N2S/c1-9-4-7-5-11-8(10-7)6-2-3-6/h5-6,9H,2-4H2,1H3 |
InChI 键 |
HSKHCKRYKQQUHK-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CSC(=N1)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


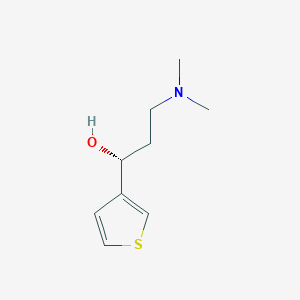
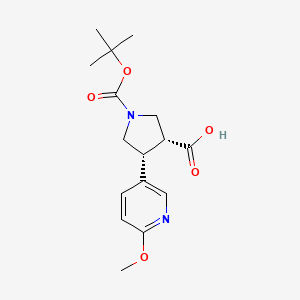
![1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-](/img/structure/B15221340.png)
![6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B15221349.png)
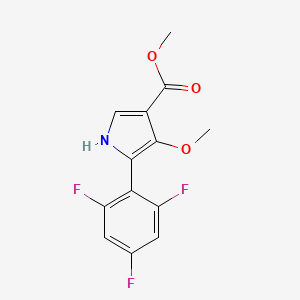
![(R)-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B15221368.png)
![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)
